![molecular formula C22H20N4O6 B2541369 2-[3-(3,4-二甲氧基苯基)-2,4-二氧代-3,4-二氢喹唑啉-1(2H)-基]-N-(5-甲基异恶唑-3-基)乙酰胺 CAS No. 899922-52-2](/img/structure/B2541369.png)
2-[3-(3,4-二甲氧基苯基)-2,4-二氧代-3,4-二氢喹唑啉-1(2H)-基]-N-(5-甲基异恶唑-3-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(5-methylisoxazol-3-yl)acetamide" is a structurally complex molecule that appears to be related to a class of compounds with potential anti-inflammatory and inhibitory activities against certain protein complexes. While the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as dihydroquinazolinone and acetamide groups, which are known for their biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes starting from basic building blocks like anthranilic acid and aryl isothiocyanates. For instance, a series of novel thiazolidinone derivatives were synthesized using a microwave-assisted cyclocondensation method, which involved the reaction of N-substituted benzylidene/methylene-2-(1,3-dioxoisoindolin-2-yl) acetohydrazide with mercapto succinic acid, catalyzed by anhydrous zinc chloride in dimethylformamide (DMF) . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using both experimental techniques like FT-IR and FT-Raman spectroscopy and theoretical methods such as Density Functional Theory (DFT) calculations. These studies help in understanding the vibrational properties of the molecules and confirm the theoretical predictions with experimental data. For example, the molecular electrostatic potential and frontier molecular orbital analysis of a related compound revealed insights into the charge distribution and intermolecular charge transfer within the molecule .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their molecular structure analysis. The presence of electron-dense regions, as indicated by the molecular electrostatic potential maps, suggests that these areas might be reactive sites for further chemical transformations. The synthesized compounds might undergo reactions typical for acetamides and quinazolinones, such as nucleophilic substitutions or additions, depending on the surrounding chemical environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of multiple functional groups like carbonyl, thioether, and amide contributes to their solubility, melting points, and stability. The nonlinear optical properties and hyperpolarizability parameters of these compounds have also been predicted, indicating potential applications in materials science . The anti-inflammatory activity of similar compounds has been evaluated using in vitro and in vivo models, showing promising results .
科学研究应用
合成及治疗潜力
抗肿瘤活性:一项研究描述了新型 3-苄基取代的-4(3H)-喹唑啉酮的合成,显示出广谱抗肿瘤活性。这些化合物对各种癌细胞系表现出显着的效力,有些比阳性对照 5-氟尿嘧啶更有效。这表明从这类化合物中开发有效抗肿瘤剂的潜力 (Al-Suwaidan 等,2016 年)。
镇痛和抗炎活性:另一项研究工作合成了显示出镇痛和抗炎作用的衍生物,与已知的药物如间苯二酚钠相当。这突出了该化合物在开发新的疼痛管理和抗炎疗法方面的潜力 (Yusov 等,2019 年)。
抗惊厥活性:该化合物的衍生物被合成并评估了抗惊厥活性。该研究开发了一种用于关键中间体的新型合成方法,揭示了在不损害运动协调的情况下显着改善小鼠惊厥综合征发作率的化合物。这表明抗惊厥药物开发的一个有希望的方向 (El Kayal 等,2019 年)。
作用机制
- 分子对接研究:分子对接研究已被用于了解喹唑啉酮衍生物与生物靶标的相互作用。例如,分析了化合物与 EGFR-TK 和 B-RAF 激酶的 ATP 结合位点的结合,显示出与已知抑制剂相似的结合模式。这提供了对其抗肿瘤活性和靶向治疗开发潜力的分子基础的见解 (Al-Suwaidan 等,2016 年)。
属性
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6/c1-13-10-19(24-32-13)23-20(27)12-25-16-7-5-4-6-15(16)21(28)26(22(25)29)14-8-9-17(30-2)18(11-14)31-3/h4-11H,12H2,1-3H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODHTYOJXCNXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2541287.png)
![1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2541289.png)
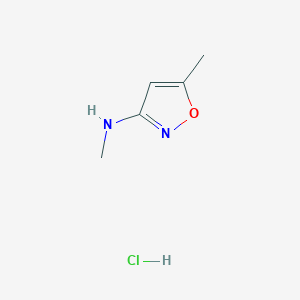


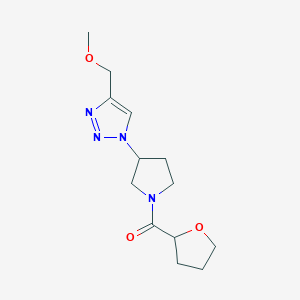
![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2541298.png)
![2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide](/img/structure/B2541299.png)

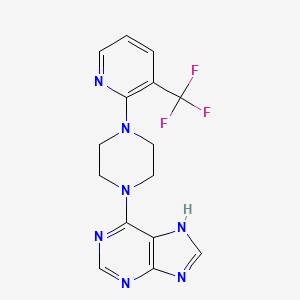
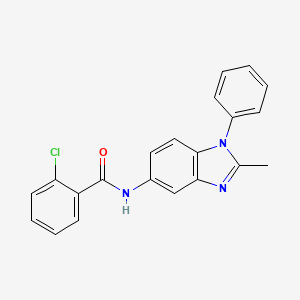
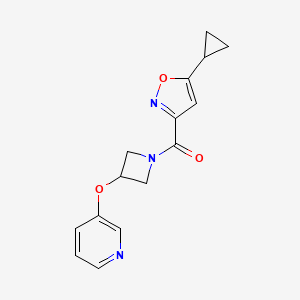
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2541308.png)
